N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a methylsulfonyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Group:
Bromination: The next step is the bromination of the phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the benzoyl group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-bromophenyl)benzamide
- N-(2-benzoyl-4-chlorophenyl)-3-(methylsulfonyl)benzamide
- N-(2-benzoyl-4-fluorophenyl)-3-(methylsulfonyl)benzamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Biological Activity
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the benzamide class, notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. The compound's structural features, including the presence of sulfone moieties, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C21H18BrNO4S
- Molecular Weight: 497.35 g/mol
- IUPAC Name: this compound
The compound's structure is characterized by:
- A benzoyl group
- A bromophenyl group
- A methylsulfonyl group
These functional groups are believed to enhance the compound's reactivity and biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various tumor cell lines. Notably, it has shown efficacy against:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The mechanism underlying these effects involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase. This property positions the compound as a candidate for further development in cancer therapeutics.
The compound's mechanism of action primarily revolves around its interaction with cellular proteins involved in cell division and cancer progression. It is hypothesized that this compound binds to specific molecular targets, modulating their activity and disrupting normal cellular functions.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the compound's effectiveness against cancer cell lines. For example:
- In a study examining its effects on breast cancer cells, this compound was found to inhibit cell growth significantly with an IC50 value in the low micromolar range.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Tubulin polymerization inhibition |
A549 (Lung Cancer) | 6.8 | Cell cycle arrest at G2/M phase |
HT-29 (Colon Cancer) | 4.5 | Induction of apoptosis |
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. For instance:
- A mouse model bearing xenografts of breast cancer cells treated with this compound demonstrated a significant reduction in tumor size compared to control groups.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBONJBITVZXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.